![molecular formula C34H40N2O4 B12372784 2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PPAR modulators often involves complex organic synthesis techniques. For instance, the synthesis of PPAR-gamma agonists can involve the condensation of thiazolidinedione with various aldehydes under basic conditions . The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of PPAR modulators involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
PPAR modulators undergo various chemical reactions, including:
Oxidation: PPAR modulators can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and alkylation are common substitution reactions for modifying PPAR modulators.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original PPAR modulator, which can have different pharmacological properties .
科学研究应用
PPARs have a wide range of applications in scientific research:
作用机制
PPARs exert their effects by binding to specific regions of DNA known as peroxisome proliferator response elements (PPREs). Upon binding, they regulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARs form heterodimers with retinoid X receptors (RXRs) to exert their effects. The activation of PPARs leads to the modulation of various signaling pathways, including the insulin signaling pathway and the inflammatory response .
相似化合物的比较
PPARs are unique compared to other nuclear receptors due to their ability to regulate a wide range of metabolic processes. Similar compounds include:
Fibrates: These are PPAR-alpha agonists used to treat hyperlipidemia.
Thiazolidinediones: These are PPAR-gamma agonists used in the treatment of type 2 diabetes.
Dual PPAR agonists: Compounds like aleglitazar that activate both PPAR-alpha and PPAR-gamma.
PPAR modulators are distinct in their ability to target multiple pathways simultaneously, providing a broader therapeutic effect compared to single-target drugs .
属性
分子式 |
C34H40N2O4 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC 名称 |
2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C34H40N2O4/c1-21-23(3)36(20-24-10-9-11-28(18-24)40-34(7,8)32(38)39)30-17-14-26(19-29(21)30)31(37)35-22(2)25-12-15-27(16-13-25)33(4,5)6/h9-19,22H,20H2,1-8H3,(H,35,37)(H,38,39)/t22-/m0/s1 |
InChI 键 |
DLXSTRGKTJFVEB-QFIPXVFZSA-N |
手性 SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C |
规范 SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




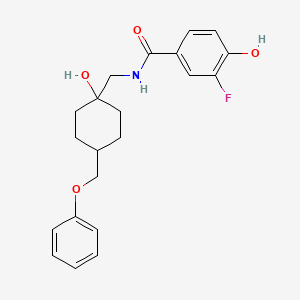

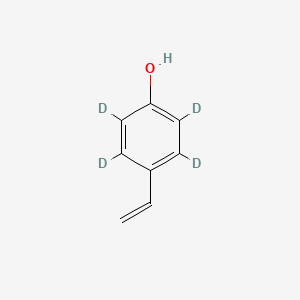

![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
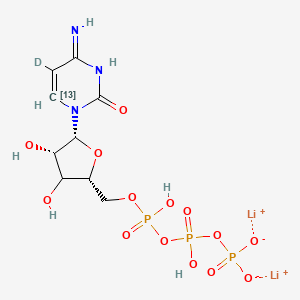
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
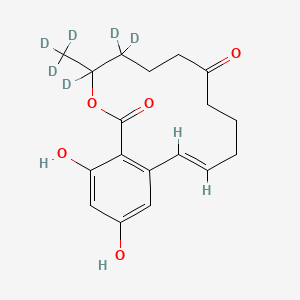
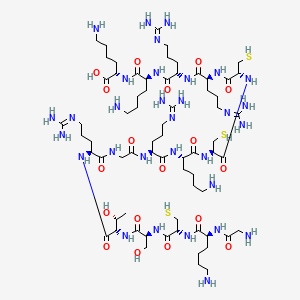
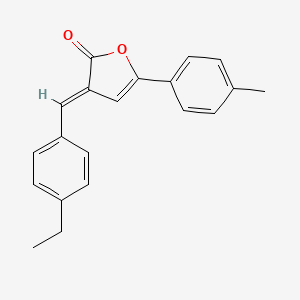
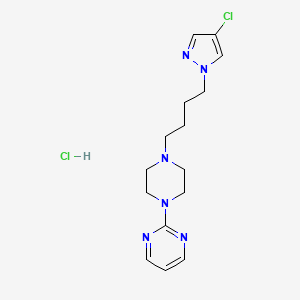
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
